5,6,7,8-tetrahydro-1H-2-Benzopyran-1,3(4H)-dione

Description

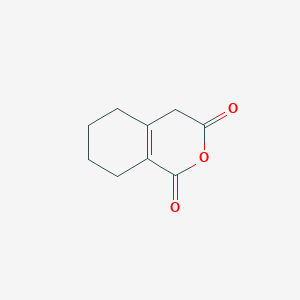

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydro-4H-isochromene-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJIAMUCVKWVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CC(=O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6,7,8 Tetrahydro 1h 2 Benzopyran 1,3 4h Dione and Its Structural Analogs

Classical and Established Synthetic Routes to Benzopyran-1,3(4H)-dione Ring Systems

The fundamental benzopyran-1,3(4H)-dione ring system, an isomer of the target compound's core known as homophthalic anhydride (B1165640), has been classically synthesized through straightforward cyclodehydration reactions. A well-documented method involves the heating of homophthalic acid with dehydrating agents like acetic anhydride or acetyl chloride. orgsyn.org This reaction efficiently removes a molecule of water to form the cyclic anhydride structure.

Historically, the broader benzopyran scaffold is assembled via several named reactions. While not directly producing the dione (B5365651) functionality, these methods are foundational in benzopyran chemistry. The Pechmann condensation, for instance, reacts a phenol (B47542) with a β-ketoester under acidic conditions to form coumarins (benzopyran-2-ones). algoreducation.com Another classical approach is the Fries rearrangement, where phenolic esters are converted to hydroxyketones using a Lewis acid catalyst, which can then undergo cyclization to form the benzopyran core. algoreducation.com These established routes provide the fundamental chemical principles upon which more complex syntheses are built.

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) have become a powerful tool for the efficient assembly of complex molecules like benzopyran derivatives from three or more starting materials in a single step. nih.govrsc.org This approach is highly valued for its atom economy, time savings, and operational simplicity. rsc.org

Catalyst-Mediated Protocols (e.g., Brønsted Acid Catalysis, Lewis Acid Catalysis, Ionic Liquid Catalysis)

Catalysis is central to the success of MCRs in synthesizing benzopyran scaffolds, offering enhanced reaction rates and yields under mild conditions.

Brønsted Acid Catalysis: Brønsted acids are effective catalysts for constructing benzopyran and related fused-pyran systems. They can promote reactions such as the oxa-Pictet-Spengler reaction and various cyclocondensations to yield fused pyran derivatives. scispace.comnih.gov For example, the reaction of 3-substituted indoles with donor-acceptor cyclopropanes in the presence of a Brønsted acid catalyst provides access to complex pyridio[1,2-a]indole scaffolds. nih.gov

Lewis Acid Catalysis: Lewis acids, such as iron(III) chloride, are widely employed to catalyze the formation of benzopyran skeletons. nih.gov One notable application is in the domino 1,2-addition/1,4-addition/elimination reaction between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyl compounds, which delivers dihydrobenzofuran-4(5H)-ones, structural relatives of the target compound. rsc.org Lewis acid catalysis also facilitates C-H functionalization pathways, where a orgsyn.orgnih.gov hydride shift and a 6-endo cyclization occur successively to furnish the benzopyran ring. nih.gov

Ionic Liquid Catalysis: Ionic liquids (ILs) have gained prominence as green and reusable catalysts that can also serve as the reaction medium. Acidic ionic liquids, in particular, have been shown to be highly efficient in catalyzing the multi-component synthesis of various pyran derivatives, including pyrano[4,3-b]pyran-5(4H)-ones. Their use aligns with green chemistry principles due to their low vapor pressure and potential for recyclability.

Environmentally Benign and Green Chemistry Approaches (e.g., Aqueous Media, Solvent-Free Conditions)

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of environmentally friendly protocols for benzopyran synthesis.

Aqueous Media: Water has been explored as a green solvent for the synthesis of benzopyran derivatives. Performing MCRs in aqueous media can sometimes accelerate reaction rates and simplify product isolation. The use of catalysts like Brønsted acid ionic liquids in water provides an efficient and environmentally friendly method for synthesizing various benzopyran and 3-substituted coumarin (B35378) derivatives. scispace.com

Solvent-Free Conditions: Eliminating the solvent entirely is a core principle of green chemistry. Solvent-free, or neat, reaction conditions are often employed in MCRs to produce benzopyran analogs. These reactions are typically achieved by grinding the reactants together, sometimes with a solid-supported catalyst, which reduces waste and can lead to higher yields and shorter reaction times. nih.gov

Microwave-Assisted Organic Synthesis of Derivatives

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. In the synthesis of benzopyran analogs and other heterocycles, microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times (from hours to minutes), improved yields, and increased product purity. nih.gov This non-classical heating method directly and efficiently delivers energy to the reacting molecules, often allowing for solvent-free conditions and contributing to greener synthetic protocols.

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or ball-milling, represents a significant advancement in solvent-free synthesis. rsc.org This technique has been successfully applied to the multicomponent synthesis of 4H-pyrans and related fused pyran derivatives. nih.govrsc.org By grinding aldehydes, malononitrile, and 1,3-dicarbonyl compounds with a catalyst, the desired products can be obtained in high yields without the need for any solvent. nih.gov This approach is highly efficient, environmentally benign, and can sometimes provide access to products that are difficult to obtain through traditional solution-phase chemistry. nih.govnih.gov

| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Brønsted Acid | [(CH2)4SO3HMIM][HSO4] | Condensation/Cyclization | Efficient synthesis in aqueous media. | scispace.com |

| Lewis Acid | Various | C-H Functionalization/Cyclization | Expeditious construction of benzopyran skeleton. | nih.gov |

| Ionic Liquid (Acidic) | OlmDSA | Multicomponent Reaction | Mild, room temperature conditions with high yield. | N/A |

| Heterogeneous Nanoparticle | NH2@SiO2@Fe3O4 | Mechanochemical MCR | Solvent-free, room temperature, reusable catalyst. | nih.gov |

Annulation and Cyclization Reactions to Construct the Fused Ring System

The construction of the fused bicyclic core of 5,6,7,8-tetrahydro-1H-2-benzopyran-1,3(4H)-dione relies on annulation and cyclization strategies that build the pyranone ring onto a pre-existing carbocyclic structure.

One of the most direct methods is the cyclodehydration of a suitably substituted cyclohexane (B81311) precursor bearing carboxylic acid functionalities, analogous to the synthesis of homophthalic anhydride from its corresponding acid. orgsyn.org More complex strategies involve intramolecular cyclization events. For instance, electrophilic cyclization of substituted propargylic aryl ethers using reagents like I₂, ICl, or PhSeBr can produce 3,4-disubstituted 2H-benzopyrans in excellent yields under mild conditions. nih.gov

Domino reactions, such as the domino oxa-Michael-aldol (DOMA) condensation, are also employed to generate the benzopyran core structure on a solid support, which can then be further elaborated. mdpi.com Furthermore, cycloaddition reactions provide a powerful route to fused systems. The Diels-Alder reaction, for example, has been utilized in solid-phase synthesis to construct tricyclic benzopyran derivatives, demonstrating the utility of this classic annulation method in modern combinatorial chemistry. mdpi.com

| Strategy | Method | Description | Reference |

|---|---|---|---|

| Classical Routes | Cyclodehydration | Heating homophthalic acid with acetic anhydride to form the cyclic anhydride. | orgsyn.org |

| Pechmann Condensation | Acid-catalyzed reaction of a phenol and a β-ketoester to form a coumarin. | algoreducation.com | |

| Multicomponent Reactions (MCRs) | Catalyst-Mediated | Use of Brønsted acids, Lewis acids, or ionic liquids to promote one-pot assembly. | scispace.comnih.gov |

| Aqueous Media | Using water as a green solvent for the reaction. | scispace.com | |

| Microwave-Assisted | Application of microwave irradiation to accelerate the reaction and improve yields. | nih.gov | |

| Mechanochemical | Solvent-free synthesis via grinding or ball-milling of reactants. | nih.govnih.gov | |

| Annulation/Cyclization | Electrophilic Cyclization | Cyclization of propargylic aryl ethers using electrophiles like I2. | nih.gov |

| Diels-Alder Reaction | [4+2] cycloaddition to form fused six-membered rings. | mdpi.com |

Precursor Chemistry and Strategic Starting Materials for this compound Synthesis

The synthesis of the title compound is fundamentally linked to the preparation of its corresponding dicarboxylic acid, cyclohexane-1,2-dicarboxylic acid. The most common and industrially significant route involves a two-step process starting from a Diels-Alder reaction.

A primary strategy employs the [4+2] cycloaddition reaction between 1,3-butadiene (B125203) and maleic anhydride. This reaction directly produces cis-4-cyclohexene-1,2-dicarboxylic anhydride. google.comgoogle.com This intermediate serves as the immediate precursor to the saturated target molecule. The subsequent step is the catalytic hydrogenation of the double bond within the cyclohexene (B86901) ring. This reduction is typically carried out using catalysts such as Raney nickel or platinum oxide in a suitable solvent or, in some processes, in the molten state of the precursor. google.com This method efficiently establishes the required cis-stereochemistry of the dicarboxylic anhydride functionality relative to the cyclohexane ring.

Alternative starting materials for related structures, such as substituted benzopyrans, include 1,3-cyclohexanediones. researchgate.netnih.gov These diketones can undergo condensation reactions with various reagents to build the pyran or pyranone ring. For instance, a one-pot reaction of an aromatic aldehyde, malononitrile, and a 1,3-cyclohexanedione (B196179) can yield 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran derivatives. researchgate.net

The strategic choice of precursors is often dictated by the desired substitution pattern on the cyclohexane ring. The Diels-Alder approach is particularly versatile, as substituted butadienes and maleic anhydride derivatives can be used to introduce a variety of functional groups in a controlled manner. nih.govnih.gov

Below is a table summarizing key precursors and their synthetic utility.

| Precursor/Starting Material | Synthetic Strategy | Resulting Structure | Reference(s) |

| 1,3-Butadiene and Maleic Anhydride | Diels-Alder Cycloaddition followed by Catalytic Hydrogenation | cis-5,6,7,8-tetrahydro-1H-2-Benzopyran-1,3(4H)-dione | google.comgoogle.com |

| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Catalytic Hydrogenation | cis-5,6,7,8-tetrahydro-1H-2-Benzopyran-1,3(4H)-dione | google.com |

| 1,3-Cyclohexanediones | Multi-component Condensation Reactions | Substituted 5,6,7,8-tetrahydro-4H-1-benzopyran derivatives | researchgate.netnih.gov |

| cis-Cyclohexane-1,2-dicarboxylic acid | Dehydration (e.g., with oxalyl chloride or acetic anhydride) | This compound | researchgate.netchemicalbook.com |

Stereoselective Synthesis Considerations in Derivative Formation

Stereochemistry is a critical aspect in the synthesis of derivatives of this compound, as the cyclohexane ring can contain multiple stereocenters. The control of this stereochemistry is often addressed during the key bond-forming reactions that construct the six-membered ring.

The Diels-Alder reaction is inherently stereospecific and is a powerful tool for controlling the relative stereochemistry of substituents on the cyclohexane ring. The syn-addition of the dienophile to the diene dictates that the stereochemistry of the dienophile is retained in the product. For the synthesis of the parent compound, the use of maleic anhydride (a cis-dienophile) results exclusively in the cis-fused ring system. This principle extends to the synthesis of more complex derivatives where substituted dienes and dienophiles are used to set multiple stereocenters in a single step.

For derivatives based on the tetrahydropyran (B127337) ring system, hetero-Diels-Alder reactions offer a route to control stereochemistry. rsc.org The cycloaddition of α,β-unsaturated carbonyl compounds with dienophiles like N-vinyl-2-oxazolidinone can proceed with high regio- and diastereoselectivity, yielding specific cis or trans diastereoisomers of the resulting dihydropyran products. rsc.org The stereochemical outcome is influenced by the frontier molecular orbitals of the reacting partners and the reaction conditions.

Another strategy for achieving stereoselectivity involves the ring-expansion of smaller, stereochemically defined precursors. For example, a stereoselective, metal-free ring-expansion of monocyclopropanated furans can lead to highly functionalized dihydro-2H-pyran derivatives. nih.gov This method leverages a cyclopropylcarbinyl cation rearrangement to selectively cleave a specific bond in the cyclopropane (B1198618) ring, thereby controlling the stereochemistry of the resulting six-membered heterocycle.

The table below outlines different stereoselective strategies and their applications in forming derivatives.

| Synthetic Strategy | Key Transformation | Stereochemical Control | Application | Reference(s) |

| Diels-Alder Reaction | [4+2] Cycloaddition | Syn-addition preserves dienophile stereochemistry, leading to cis-fused systems. | Formation of the core cyclohexene anhydride precursor. | |

| Hetero-Diels-Alder Reaction | Cycloaddition of α,β-unsaturated carbonyls and vinyl ethers. | Regio- and diastereoselective formation of cis and trans isomers. | Synthesis of substituted 3,4-dihydro-2H-pyran derivatives. | rsc.org |

| Ring-Expansion | Cyclopropylcarbinyl cation rearrangement. | Stereoselective cleavage of cyclopropane C-C bond. | Synthesis of functionalized dihydro-2H-pyran derivatives from cyclopropanated furans. | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 5,6,7,8 Tetrahydro 1h 2 Benzopyran 1,3 4h Dione

Ring-Opening and Subsequent Ring-Closing Reactions

As a cyclic anhydride (B1165640), 5,6,7,8-tetrahydro-1H-2-Benzopyran-1,3(4H)-dione is susceptible to ring-opening reactions through nucleophilic attack. The anhydride functional group is inherently reactive, particularly towards nucleophiles. youtube.com For instance, exposure to water would likely lead to hydrolysis, breaking the anhydride bond to form the corresponding dicarboxylic acid, 2-(carboxymethyl)-cyclohex-1-ene-1-carboxylic acid. This hydrolysis is a common characteristic of cyclic anhydrides and can be an undesired side reaction, necessitating dry conditions for storage and handling. youtube.com

While specific studies on subsequent ring-closing reactions for this compound are not detailed, such transformations are fundamental in organic synthesis. Following a ring-opening event, the resulting dicarboxylic acid could potentially be recyclized back to the anhydride, typically by heating to promote intramolecular dehydration. youtube.com

Nucleophilic Addition Reactions at Carbonyl Centers

The two carbonyl carbons within the anhydride ring of this compound are electrophilic centers, making them primary targets for nucleophilic attack. youtube.com This reactivity is the basis of nucleophilic acyl substitution, a key transformation for acid anhydrides. fiveable.melibretexts.org

The general mechanism involves the addition of a nucleophile to one of the carbonyl carbons, which leads to the formation of a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and eliminating the carboxylate portion as a leaving group. libretexts.orgyoutube.com

Common nucleophilic reactions include:

Reaction with Alcohols: In the presence of an alcohol, the anhydride ring would open to form an ester and a carboxylic acid. fiveable.melibretexts.org

Reaction with Amines: Primary and secondary amines would react similarly to yield an amide and a carboxylic acid. fiveable.melibretexts.org

These reactions are fundamental to using cyclic anhydrides as acylating agents in the synthesis of more complex molecules. masterorganicchemistry.com

Electrophilic Reactivity on the Fused Ring System

The fused ring of this compound is a tetrahydronaphthalene system. This portion of the molecule consists of a cyclohexene (B86901) ring fused to the pyran-dione ring. The double bond within the cyclohexene ring could potentially undergo electrophilic addition reactions, though no specific examples involving this substrate are documented. General electrophilic cyclization methods have been used to synthesize related 2H-benzopyran structures from different precursors, highlighting the utility of such reactions in building the core benzopyran scaffold. nih.gov

Radical Reactions and Cascade Cyclization Processes

There is a lack of specific information regarding radical reactions directly involving this compound. However, radical reactions, particularly radical cyclizations, are powerful tools for constructing ring systems in organic synthesis. harvard.edu Similarly, cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are often employed to build complex molecular architectures like those found in polycyclic natural products. beilstein-journals.org While cascade processes leading to tetrahydrochromene structures have been reported, they utilize different starting materials and pathways. nih.gov The potential for the title compound to participate in or be synthesized via such processes remains an area for future investigation.

Mechanistic Investigations of Key Transformations

General Mechanism of Nucleophilic Acyl Substitution:

Addition: A nucleophile attacks one of the electrophilic carbonyl carbons, breaking the pi bond and forming a tetrahedral alkoxide intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a stable carboxylate leaving group.

Proton Transfer: If a neutral nucleophile (like water, alcohol, or an amine) is used, a final deprotonation step occurs to yield the neutral product. libretexts.org

Functional Group Interconversions and Derivatization Pathways

As an intermediate, this compound is a precursor for the synthesis of other compounds. lookchem.com The anhydride functionality is the primary site for functional group interconversions. Through ring-opening reactions with various nucleophiles, the anhydride can be converted into a range of derivatives.

| Nucleophile | Resulting Functional Groups |

| Water (H₂O) | Dicarboxylic acid |

| Alcohol (R-OH) | Ester and Carboxylic acid |

| Amine (R-NH₂) | Amide and Carboxylic acid |

These transformations are foundational for creating libraries of compounds for further study, for instance, in drug development. organic-chemistry.org Research on related 5,6,7,8-tetrahydrobenzo[b]pyran structures has shown that this core can be elaborated into a variety of derivatives with potential anticancer activity, though these syntheses did not start from the title dione (B5365651). researchgate.net

Kinetic and Thermodynamic Aspects of Chemical Transformations

Specific kinetic and thermodynamic data for reactions involving this compound have not been reported in the literature. Studies on other benzopyran compounds have investigated the thermodynamics and kinetics of hydride transfer reactions, establishing correlations between substituent effects and reaction rates, but these studies did not include the title compound. nih.gov For the common nucleophilic acyl substitution reactions, the rate is influenced by the nucleophilicity of the attacking species and the stability of the leaving group. fiveable.me Generally, these reactions favor the formation of thermodynamically more stable products, where the weaker base is the leaving group. masterorganicchemistry.com

Derivatization Strategies and Analogue Synthesis Based on the 5,6,7,8 Tetrahydro 1h 2 Benzopyran 1,3 4h Dione Scaffold

Regioselective Functionalization and Substitution Patterns

The chemical behavior of the 5,6,7,8-tetrahydro-1H-2-benzopyran-1,3(4H)-dione scaffold is dictated by the electrophilic nature of the anhydride's carbonyl groups and the nucleophilicity of the C5-C6 double bond. Synthetic strategies can be designed to selectively target one of these functional groups, enabling controlled and regioselective modifications.

Reactions at the Anhydride (B1165640) Moiety: The primary reaction involving the anhydride group is its ring-opening via nucleophilic acyl substitution. This is most commonly exploited in the synthesis of imides through reaction with primary amines, which typically proceeds by an initial ring-opening to form a carboxylic acid-amide intermediate, followed by thermal or chemical dehydration to form the five-membered imide ring (a tetrahydrophthalimide). This imidation is a cornerstone for creating a library of N-substituted derivatives.

Reactions at the Cyclohexene (B86901) Double Bond: The double bond in the cyclohexene ring is susceptible to a variety of electrophilic addition reactions. These transformations allow for the introduction of new functional groups and stereocenters onto the carbocyclic framework. Key examples include:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperbenzoic acid (m-CPBA). This reaction is often stereospecific, with the reagent attacking from the less sterically hindered face of the ring.

Dihydroxylation: The introduction of two hydroxyl groups (a diol) can be achieved using reagents such as osmium tetroxide (OsO₄). nih.gov This reaction is typically a syn-addition, leading to cis-diols.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of dihalo-derivatives.

These functionalizations of the double bond are generally regioselective, occurring specifically at the C5 and C6 positions, leaving the anhydride or derived imide moiety intact under appropriate conditions. Such selective transformations are crucial for the stepwise construction of more complex molecules. nih.gov

Synthesis of Novel Fused Heterocyclic Systems (e.g., Pyrano-chromenes, Benzopyrano-pyridines, Isoindole Derivatives)

The this compound scaffold is an excellent starting material for building more elaborate fused heterocyclic structures.

Isoindole Derivatives: The most direct and widely used application of this scaffold is in the synthesis of 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives. This is achieved through a condensation reaction between the parent anhydride and a primary amine or a related nitrogen nucleophile, such as hydrazine. This reaction is highly efficient for introducing a vast array of substituents at the nitrogen atom, thereby modulating the steric and electronic properties of the resulting molecule.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Primary Amine (R-NH₂) | Acetic Acid, Reflux | 2-R-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |

| This compound | Hydrazine (NH₂NH₂) | Acetic Acid, Reflux | 2-Amino-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |

Furthermore, the isoindole derivatives themselves can serve as building blocks for more complex fused systems. For example, a series of fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives has been synthesized via a Diels-Alder reaction, demonstrating the utility of the scaffold in constructing polycyclic frameworks. nih.gov

Pyrano-chromenes: While direct synthesis of pyrano-chromene systems from the title anhydride is not widely reported, derivatives of the scaffold have been shown to undergo intramolecular reactions to form pyran-containing fused rings. In one study, a derivative of the corresponding lactone underwent an unexpected intramolecular Michael addition during a deprotection step, leading to the formation of a pyrano-pyranone bicyclic system. nih.gov This highlights a potential, albeit serendipitous, pathway to pyran-fused structures.

Benzopyrano-pyridines: The synthesis of benzopyrano-pyridine frameworks generally proceeds from different starting materials, such as coumarins or chromones. nih.govmdpi.com The direct conversion of this compound into a fused pyridine (B92270) ring system is a less common transformation and represents an area for potential synthetic exploration.

Introduction of Diverse Functional Groups and Heteroatoms onto the Core Structure

A key advantage of the this compound scaffold is the ease with which diverse chemical functionalities and heteroatoms can be incorporated.

Nitrogen Heteroatoms: As discussed, the most common modification is the introduction of a nitrogen atom to form the isoindole dione (B5365651) core. The substituent on this nitrogen can be varied widely, incorporating alkyl, aryl, and even other heterocyclic moieties, effectively creating a library of diverse analogues.

Oxygen Heteroatoms: Functionalization of the cyclohexene double bond is a primary route for introducing oxygen-containing groups.

Epoxides: Formed via reaction with peroxy acids. These three-membered rings are valuable synthetic intermediates.

Diols: Formed via dihydroxylation, adding two hydroxyl groups to the carbocyclic ring. nih.gov

Halohydrins: The epoxide ring can be opened by hydrohalic acids (e.g., HBr, HCl) to stereoselectively generate derivatives containing both a halogen and a hydroxyl group.

Sulfur Heteroatoms: While less common, sulfur atoms can be introduced. The fungicide Captan, which is N-(trichloromethylthio)-cis-4-cyclohexene-1,2-dicarboximide, is a prominent example of a derivative where a sulfur atom is linked to the imide nitrogen. researchgate.net This demonstrates the feasibility of incorporating sulfur-containing side chains.

The following table summarizes selected functionalization reactions on the derived isoindole scaffold.

| Starting Material | Reagents | Functional Group Introduced |

| 2-R-Tetrahydroisoindole-1,3-dione | m-CPBA | Epoxide |

| 2-R-Tetrahydroisoindole-1,3-dione | OsO₄, NMO | cis-Diol |

| Epoxide Derivative | HBr or HCl | Halohydrin (Br/OH or Cl/OH) |

Structure-Reactivity Relationship Studies of Modified Scaffolds

The relationship between the structure of derivatives and their chemical reactivity is crucial for predicting reaction outcomes and designing new synthetic routes. Modifications at one site of the molecule can significantly influence the reactivity at another.

For instance, the nature of the N-substituent in the derived isoindole-1,3-dione ring can impact the electronic properties of the C=C double bond, potentially altering its susceptibility to electrophilic attack. Electron-withdrawing groups on the nitrogen may decrease the electron density of the double bond, slowing reactions with electrophiles, whereas electron-donating groups could have the opposite effect.

Studies on the degradation of Captan, an important agrochemical derivative, provide insight into the reactivity of the N-S bond. This bond is known to be labile and readily cleaved by reaction with thiols, such as glutathione. researchgate.net This reaction is a key aspect of its biological activity and degradation pathway and highlights the susceptibility of N-substituted imides to nucleophilic attack at the substituent.

Furthermore, unexpected reaction pathways can reveal subtle structure-reactivity relationships. The accidental formation of a pyrano-pyranone system via an intramolecular Michael addition was observed during the deprotection of a silyl-protected lactone derivative. nih.gov This outcome was highly dependent on the specific protecting groups and reagents used, demonstrating how remote functionalities can influence reaction pathways and lead to complex molecular rearrangements. Such studies are essential for understanding the chemical behavior of these scaffolds and for harnessing their full potential in the synthesis of novel compounds.

Theoretical and Computational Chemistry Studies of 5,6,7,8 Tetrahydro 1h 2 Benzopyran 1,3 4h Dione Systems

Electronic Structure Elucidation and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Computational chemistry provides essential tools for elucidating this structure, with Frontier Molecular Orbital (FMO) theory being a cornerstone concept. taylorandfrancis.comacs.org FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Fused Heterocyclic System This table presents example data from a related compound to illustrate the typical output of FMO analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.51 | Localized over the substituted aromatic ring, indicating the primary site for electron donation. nih.gov |

| LUMO | -1.92 | Localized over the indole (B1671886) portion, suggesting the most favorable site for electron acceptance. nih.gov |

| Energy Gap (ΔE) | 4.59 | Indicates high kinetic stability. |

Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetics

Quantum chemical calculations, particularly using DFT, have become indispensable for mapping out reaction mechanisms, identifying transition states, and determining the energetics of chemical transformations. nih.govrsc.org These methods allow for the exploration of reaction pathways for known and even unknown reactions, often saving significant time and resources compared to purely experimental approaches. nih.govresearchgate.net By calculating the potential energy surface, researchers can locate energy minima corresponding to reactants and products, and saddle points corresponding to transition states. The energy difference between the reactants and the transition state defines the activation energy, a key predictor of reaction rate.

For a molecule like 5,6,7,8-tetrahydro-1H-2-benzopyran-1,3(4H)-dione, a key reaction of interest would be the hydrolysis of the cyclic anhydride (B1165640) ring. Computational methods could be used to model this process, predicting whether the reaction is thermodynamically favorable and what the kinetic barrier would be. In a study on the rearrangement of cereoanhydride, a natural product containing a cyclic anhydride, DFT calculations showed that the conversion of a proposed 7-membered ring structure to the correct 6-membered ring structure was energetically favorable, with the final product being 25.0 kcal/mol lower in energy than the starting material. nih.gov This demonstrates the power of computational energetics in validating or disproving proposed reaction pathways and structures. nih.gov

Table 2: Example of Calculated Reaction Energetics for a Cyclic Anhydride Isomerization This table shows representative data from a study on a related system to demonstrate the application of computational energetics.

| Reaction Step | Computational Method | Relative Energy (kcal/mol) | Outcome |

| Structure 1 (Reactant) | mPW1PW91/6-311+G(2d,p) | 0.0 | Starting point |

| Structure 4 (Intermediate) | mPW1PW91/6-311+G(2d,p) | -8.5 | Intermediate is more stable than reactant. nih.gov |

| Structure 2 (Product) | mPW1PW91/6-311+G(2d,p) | -25.0 | Reaction is highly exergonic. nih.gov |

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule is crucial to its function, particularly its biological activity. Conformational analysis involves identifying the stable spatial arrangements (conformers) of a molecule and the energy barriers between them. researchgate.net The title compound contains a saturated six-membered cyclohexane (B81311) ring fused to the pyran system. Saturated six-membered rings are known to adopt non-planar conformations like the chair, boat, and twist-boat to minimize ring strain. researchgate.netfiveable.me

Computational methods are used to calculate the relative energies of these different conformers. For the fused ring system in this compound, the cyclohexane ring would likely adopt a half-chair or sofa conformation to accommodate the fusion to the planarizing double bond within the pyran ring. Theoretical calculations can precisely determine the geometry of the lowest energy conformer and the energy barriers for ring inversion. researchgate.net Studies on substituted piperidines, another six-membered heterocycle, have used computational and experimental data to determine that an N-H equatorial conformation is favored by about 0.4 ± 0.2 kcal/mol, showcasing the fine energy differences that these methods can discern. rsc.org

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption) for Structural Insights

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and verification. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prominent example. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding of each nucleus and thereby predict ¹H and ¹³C chemical shifts. uncw.edu These predicted spectra can then be compared to experimental data to confirm a proposed structure or to distinguish between possible isomers. nih.gov The accuracy of these predictions depends on the level of theory, basis set, and proper consideration of different conformers through Boltzmann weighting. uncw.edugithub.io

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. This can help in understanding the color of a compound and its photophysical properties. For example, TD-DFT calculations on flavone (B191248) derivatives have been used to interpret their experimental UV-Vis spectra, correlating the electronic transitions with the molecular orbital structure. researchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Natural Product This table, based on data for a related class of compounds, illustrates the use of computational methods to validate molecular structures.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C1 | 170.5 | 171.2 | -0.7 |

| C2 | 55.3 | 56.1 | -0.8 |

| C3 | 34.1 | 33.5 | +0.6 |

| C4 | 130.2 | 129.8 | +0.4 |

| C5 | 121.5 | 122.0 | -0.5 |

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The forces that govern how molecules interact with themselves (intramolecular) and with each other (intermolecular) are critical for understanding crystal packing, solubility, and biological recognition. acs.org Computational methods can identify and quantify these non-covalent interactions. For this compound, weak C-H···O hydrogen bonds are expected to be significant intermolecular interactions in the solid state.

Table 4: Example of QTAIM Parameters for Characterizing Intermolecular Bonds This table presents typical data from a QTAIM analysis used to classify the nature of interactions.

| Interaction Type | ∇²ρ (au) | -G(r)/V(r) Ratio | Bond Classification |

| XH₃···MnPc | > 0 | 0.5 < ratio < 1 | Partially Covalent mdpi.com |

| van der Waals | > 0 | < 0.5 | Closed-Shell (Non-covalent) |

| Covalent | < 0 | > 1 | Shared-Shell (Covalent) |

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and data storage. nih.govfrontiersin.org Organic molecules, particularly those with extended π-conjugated systems and charge asymmetry (donor-π-acceptor character), can exhibit large NLO responses. nih.gov Computational chemistry provides a route to screen for promising NLO candidates by calculating key NLO-related parameters.

The primary quantities of interest are the molecular polarizability (α), the first hyperpolarizability (β, related to second-harmonic generation), and the second hyperpolarizability (γ). nih.gov DFT calculations can provide reliable predictions of these properties. While the saturated ring in this compound limits extensive conjugation, the carbonyl groups and benzene-fused system could still give rise to modest NLO activity. Studies on related chromene and benzopyran systems have shown that computational analysis is an effective method for predicting NLO behavior. For instance, a computational study on novel chromene derivatives calculated their average polarizability (⟨α⟩) and second hyperpolarizability (γ), identifying them as materials with distinct NLO properties. nih.gov

Table 5: Example of Calculated NLO Properties for Chromene Derivatives This table provides illustrative data from a computational study on related benzopyran systems.

| Compound | Average Polarizability ⟨α⟩ (x 10⁻²³ esu) | Second Hyperpolarizability γ (x 10⁻³⁶ esu) |

| Chromene Derivative 4a | 6.77005 | 0.145 |

| Chromene Derivative 4b | 6.74551 | 0.123 |

Data sourced from a DFT study on chromene derivatives. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 5,6,7,8 Tetrahydro 1h 2 Benzopyran 1,3 4h Dione Derivatives

Single Crystal X-Ray Diffraction for Absolute Configuration and Solid-State Structure Elucidation

Single Crystal X-Ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous evidence of bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For derivatives of 5,6,7,8-tetrahydro-1H-2-benzopyran-1,3(4H)-dione, which can possess multiple chiral centers, SC-XRD is crucial for the assignment of the absolute configuration.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. rsc.org From this map, the positions of individual atoms can be determined with high precision. The data refinement process confirms the molecular structure and provides insights into the solid-state packing, including intermolecular interactions like hydrogen bonding and van der Waals forces that stabilize the crystal lattice. mdpi.comnih.gov

For chiral derivatives, the absolute configuration is typically determined using anomalous dispersion effects, often by including a heavy atom in the structure or by using specific wavelengths of X-ray radiation. rsc.org The resulting structural data are often deposited in crystallographic databases and are considered the gold standard for structural verification.

Table 1: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Typical Value/Description |

|---|---|

| Crystal System | e.g., Triclinic, Monoclinic, Orthorhombic |

| Space Group | e.g., P-1, P2₁/c |

| Unit Cell Dimensions (a, b, c, Å) | Dependent on specific derivative |

| Unit Cell Angles (α, β, γ, °) | Dependent on specific derivative |

| Radiation Source | e.g., Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | Typically 100 K or 293 K |

| Data Collection Method | ω-scans |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I>2σ(I)] | R1, wR2 |

Advanced Vibrational Spectroscopy for Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of their chemical bonds. thermofisher.com These techniques are complementary and are based on the absorption (IR) or scattering (Raman) of infrared radiation by molecular vibrations.

For this compound derivatives, FT-IR and Raman are particularly useful for characterizing the carbonyl (C=O) groups of the cyclic anhydride (B1165640) moiety. The stretching vibrations of these groups typically give rise to strong, characteristic bands in the IR spectrum. researchgate.net In cyclic anhydrides, two distinct C=O stretching bands are often observed due to symmetric and asymmetric stretching modes. The positions of these bands can be influenced by ring strain and conjugation.

Other characteristic vibrations include C-O stretching of the ether linkage, C-H stretching and bending of the aliphatic and any aromatic portions of the molecule, and skeletal vibrations of the ring system. nih.gov The formation of intermolecular hydrogen bonds, for instance in a dimerized carboxylic acid precursor, can be identified by a significant broadening and red-shifting of the O-H stretching band. nih.govnsf.gov

Table 3: Typical Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Anhydride) | Asymmetric stretch | ~1850 - 1780 |

| C=O (Anhydride) | Symmetric stretch | ~1780 - 1740 |

| C-O-C (Ether) | Stretch | ~1250 - 1050 |

| C-H (sp³) | Stretch | ~2960 - 2850 |

Photophysical Property Analysis

Photophysical property analysis, primarily through UV-Vis Absorption and Fluorescence Spectroscopy, investigates how molecules interact with light. These techniques provide insights into the electronic structure and excited-state properties of compounds. iosrjournals.org

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule as a function of wavelength. nih.gov The resulting spectrum shows absorption maxima (λ_max) corresponding to electronic transitions from the ground state to various excited states (e.g., π → π* transitions in aromatic systems). researchgate.net The intensity of absorption is related to the molar absorptivity (ε), a constant for a given compound at a specific wavelength.

Fluorescence Spectroscopy: After a molecule absorbs light and is promoted to an excited state, it can relax back to the ground state by emitting a photon. This process is known as fluorescence. A fluorescence spectrum shows the intensity of emitted light as a function of wavelength. researchgate.net The emission maximum (λ_em) is always at a longer wavelength (lower energy) than the absorption maximum. The difference between the absorption and emission maxima is called the Stokes shift. researchgate.net The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. beilstein-journals.org

For derivatives of this compound, the introduction of chromophores or auxochromes can significantly alter their photophysical properties. The analysis of these properties is crucial for applications in areas such as fluorescent probes and organic electronics. researchgate.netbeilstein-journals.org

Table 4: Representative Photophysical Data for a Fluorescent Benzopyran Derivative

| Parameter | Symbol | Description | Example Value |

|---|---|---|---|

| Absorption Maximum | λ_abs | Wavelength of maximum light absorption | 350 nm |

| Molar Absorptivity | ε | Measure of light absorption intensity | 25,000 M⁻¹cm⁻¹ |

| Emission Maximum | λ_em | Wavelength of maximum fluorescence emission | 450 nm |

| Stokes Shift | Δν | Difference in energy between absorption and emission maxima | 100 nm |

In-Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Identification

In-situ spectroscopic monitoring allows for the real-time analysis of a chemical reaction as it occurs, without the need for sampling and quenching. nih.gov This provides valuable kinetic and mechanistic information, including the identification of transient intermediates that may not be observable by conventional analysis of the final product.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for in-situ monitoring. researchgate.net By using an attenuated total reflection (ATR) probe or a transmission cell inserted directly into the reaction vessel, spectra can be recorded continuously. nih.gov For reactions involving this compound derivatives, this could involve monitoring the disappearance of reactant peaks (e.g., a carboxylic acid O-H stretch) and the appearance of product peaks (e.g., the characteristic anhydride C=O stretches). researchgate.net This allows for the precise determination of reaction endpoints and the optimization of reaction conditions such as temperature and catalyst loading. The identification of unexpected peaks during the reaction can point to the formation of short-lived intermediates or byproducts, offering deeper insight into the reaction mechanism. nih.gov

Applications of 5,6,7,8 Tetrahydro 1h 2 Benzopyran 1,3 4h Dione and Its Derivatives in Chemical Science

As Building Blocks and Synthons in Complex Organic Synthesis

The structural framework of 5,6,7,8-tetrahydro-1H-2-Benzopyran-1,3(4H)-dione and its analogs, such as tetrahydroindol-4-ones, provides a robust starting point for the synthesis of elaborate polyheterocyclic structures. mdpi.comnih.gov These compounds are valued as synthons because their inherent functionalities—ketones, esters, and a partially saturated ring system—allow for a wide range of chemical transformations.

Researchers have utilized these building blocks to construct complex molecules with significant biological and medicinal potential. mdpi.comproquest.com For instance, the 4,5,6,7-tetrahydroindol-4-one motif, a close structural relative, is a key intermediate in the synthesis of drugs like the antipsychotic molindone (B1677401) and potent inhibitors of heat shock protein 90 (Hsp90) for cancer therapy. proquest.com

One of the powerful strategies employed is the Diels-Alder reaction, a [4+2] cycloaddition that efficiently creates six-membered rings. wikipedia.orgkhanacademy.org Vinyl-substituted benzopyran derivatives can act as dienes, reacting with various dienophiles to construct complex, multi-cyclic systems reminiscent of natural products like cannabinoids. nih.gov This approach allows for the controlled formation of multiple carbon-carbon bonds in a single step, highlighting the utility of the benzopyran scaffold in convergent synthesis strategies. wikipedia.orgnih.gov

Table 1: Examples of Complex Structures Synthesized from Tetrahydrobenzopyran Derivatives

| Starting Derivative | Reaction Type | Resulting Complex Structure/Molecule | Significance |

| Vinylchromenes | Diels-Alder Reaction | Tetrahydrocannabinol (THC) Derivatives | Formal synthesis of a psychoactive natural product. nih.gov |

| 4,5,6,7-Tetrahydroindol-4-one | Multi-step Synthesis | Molindone (Antipsychotic Drug) | Demonstrates application in medicinal chemistry. proquest.com |

| 4,5,6,7-Tetrahydroindol-4-one | Intramolecular Pd-catalyzed C-H arylation | Complex Polyheterocycles | Access to novel heterocyclic systems for various applications. mdpi.com |

| 8-Allylcoumarins | Matsuda-Heck-Arylation | Coumarin (B35378)–Chalcone Hybrids | Synthesis of hybrid molecules with potential biological activity. acs.org |

Role in Materials Chemistry (e.g., Liquid Crystals, Artificial Dyes, Pigments)

The benzopyran structural motif is integral to the development of various functional materials, owing to its unique electronic and photophysical properties. ajgreenchem.com Derivatives of benzopyran are utilized as photoactive materials and form the core of certain artificial dyes and pigments. ajgreenchem.comresearchgate.net

In the field of liquid crystals, the rigid, planar structure of the benzopyran ring system is a desirable feature for designing mesogens—the fundamental units of liquid crystalline materials. Research has shown that tetra-, penta-, and hexasubstituted benzopyranobenzopyran-diones can form highly polymorphic, thermotropic liquid crystal phases. tandfonline.com Similarly, chiral spirobenzopyran derivatives have been investigated for their ability to form monotropic liquid crystalline phases, where the specific structure dictates the resulting phase. tandfonline.comresearchgate.net The ability to form ordered yet fluid phases makes these materials suitable for applications in displays and optical sensors.

Furthermore, the extended π-conjugated system in many benzopyran derivatives gives rise to their use as dyes. Specific benzopyran dyes have been developed for printing and dyeing synthetic materials like polyesters and polyamides. google.comgoogle.com The chromene scaffold, in particular, is noted for its spectroscopic properties, leading to applications as photochromes—molecules that undergo a reversible change in color upon exposure to light. researchgate.net

Table 2: Applications of Benzopyran Derivatives in Materials Chemistry

| Application Area | Type of Benzopyran Derivative | Key Property/Function | Reference(s) |

| Liquid Crystals | Substituted Benzopyranobenzopyran-diones | Formation of thermotropic liquid crystal phases. | tandfonline.com |

| Liquid Crystals | Chiral Spirobenzopyrans | Formation of monotropic liquid crystal phases. | tandfonline.comresearchgate.net |

| Artificial Dyes | Substituted Benzopyrans | Dyeing of synthetic fibers (polyester, polyamide). | google.comgoogle.com |

| Photoactive Materials | 2-Amino-4H-pyrans | Photochromism, photoactivity. | ajgreenchem.comresearchgate.net |

Development of Novel Catalytic Systems Utilizing Derivatives

While the synthesis of tetrahydrobenzopyran derivatives is often achieved using various catalysts, an emerging area of interest is the use of the benzopyran scaffold itself as a component within a catalytic system. The functional groups and stereochemistry of benzopyran derivatives can be tailored to create specific ligand environments for transition metal catalysts.

Although this field is less developed compared to the synthetic applications of benzopyrans as building blocks, the principles of ligand design suggest their potential. For example, phosphorus-containing ligands are crucial in transition metal catalysis, and methods exist to generate tertiary phosphine (B1218219) ligands from cyclic alkenes. mdpi.com It is conceivable that a derivative of this compound could be functionalized to incorporate a phosphine or other coordinating group, thereby acting as a ligand to modulate the activity and selectivity of a metal center.

Palladium-catalyzed reactions are frequently used in the synthesis and functionalization of benzopyrans. acs.orgnih.gov For instance, palladium(II) catalysts have been used for the oxidative annulation of 4-amino-2H-benzopyran-2-ones to create complex fused systems. nih.gov Ruthenium(II) complexes have also been employed in one-pot syntheses of related furo[3,2-c]benzopyran-4-ones. nih.gov These examples, while demonstrating catalysis on the benzopyran system, open the door to inverting the roles, where the benzopyran derivative directs a catalytic process. The development of such systems remains an active area for future research.

Contribution to Green Chemistry Methodologies

The synthesis of this compound derivatives has become a prominent platform for the application and development of green chemistry principles. A major focus has been the implementation of one-pot, multi-component reactions (MCRs), which enhance efficiency by combining several synthetic steps without isolating intermediates, thereby saving time, energy, and solvents. nih.govrsc.org

A significant advancement in this area is the use of environmentally benign solvents, with water being the most notable. rsc.orgresearchgate.net Numerous protocols have been developed for the three-component synthesis of tetrahydrobenzo[b]pyrans from aldehydes, malononitrile, and a 1,3-dicarbonyl compound (like dimedone) in aqueous media. researchgate.netbhu.ac.inresearchgate.net These methods often provide excellent yields and simplify product work-up, as the desired compounds often precipitate from the aqueous reaction mixture. researchgate.netscribd.com

Furthermore, the development of reusable and heterogeneous catalysts is a cornerstone of green synthetic chemistry. Several innovative catalytic systems have been applied to the synthesis of tetrahydrobenzo[b]pyrans:

Magnetic Nanocatalysts : Systems like Fe3O4@SiO2–imid–PMAn and CoFe2O4@SiO2-CPTES-Melamine-Cu offer high efficiency and can be easily recovered from the reaction mixture using an external magnet for multiple reuse cycles. rsc.orgsamipubco.comindexcopernicus.com

Reusable Solid Catalysts : Alum (NH4Al(SO4)2·12H2O) has been shown to be a remarkable and reusable catalyst for these syntheses. researchgate.net

Ionic Liquids : Ethyl methyl imidazolium (B1220033) hydroxide (B78521) ([EMIM][OH]) has been used as a recyclable catalyst and solvent system, often in combination with microwave irradiation to accelerate the reaction. ajgreenchem.com

These methodologies align with the core principles of green chemistry by reducing waste, avoiding hazardous organic solvents, and improving energy efficiency. nih.govscribd.com

Table 3: Green Chemistry Approaches for Tetrahydrobenzopyran Synthesis

| Green Methodology | Catalyst/Solvent System | Key Advantages | Reference(s) |

| One-Pot Synthesis in Water | Fe3O4@SiO2–imid–PMAn (Magnetic) | Environmentally benign, excellent yields, short reaction time, catalyst is reusable for 8+ cycles. | rsc.org |

| One-Pot Synthesis | CuFe2(C4H4O6)3·6H2O | Water-soluble and reusable catalyst, high yield, short reaction time, solvent-free conditions. | bhu.ac.inresearchgate.net |

| Microwave-Assisted Synthesis | Water (catalyst-free) | Short reaction times (10 min), excellent yields, avoids organic solvents and catalysts. | researchgate.netnih.gov |

| Ultrasonic Irradiation | [DHC3dabco][BF4] (Ionic Liquid) | Short reaction time, high yields, simple work-up, catalyst is reusable. | researchgate.net |

| Reusable Heterogeneous Catalyst | Alum (NH4Al(SO4)2·12H2O) | Inexpensive, non-toxic, reusable, and efficient catalyst. | researchgate.net |

| Ionic Liquid Catalysis | [EMIM][OH] | Recyclable, efficient, can be used with microwave irradiation for faster reactions. | ajgreenchem.com |

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of cyclic anhydrides often involves harsh dehydrating agents or high temperatures, which are not aligned with the principles of green chemistry. acs.orgchemistryjournals.net Future research will prioritize the development of cleaner, more efficient, and sustainable methods for synthesizing 5,6,7,8-tetrahydro-1H-2-benzopyran-1,3(4H)-dione.

Key areas of development include:

Catalytic Dehydration: A significant advancement lies in the catalytic cyclization of the parent dicarboxylic acid (2-(carboxymethyl)-1-cyclohexene-1-carboxylic acid). Researchers have developed robust systems, such as those using a catalyst generated in situ from MgCl₂ and dialkyl dicarbonates, that operate under mild conditions to produce cyclic anhydrides with high yields and selectivity. acs.orgacs.orgresearchgate.net Applying this methodology could offer a scalable and environmentally benign route to the target compound, with the added benefit of easy product purification, as the byproducts are often volatile. acs.org

C-H Activation and Carbonylation: A more innovative approach involves the direct carbonylation of C(sp³)-H bonds in precursor aliphatic acids. Palladium(II)-catalyzed C-H carbonylation has been demonstrated as a powerful tool for creating cyclic anhydrides from simple, unactivated carboxylic acids using solid CO sources like molybdenum hexacarbonyl (Mo(CO)₆). nih.gov Adapting this strategy to a suitable cyclohexene-based carboxylic acid precursor could provide a novel and atom-economical pathway to the this compound core. nih.gov

| Method | Catalyst/Reagent | Advantages | Potential Yield |

| Catalytic Dehydration | MgCl₂ / Dialkyl Dicarbonates | Mild conditions, high selectivity, volatile byproducts, sustainable. | High |

| C-H Carbonylation | Pd(II) / Bidentate Ligand | Atom economy, use of simple precursors, novel bond formation. | Good to High |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The chemical reactivity of the this compound scaffold is largely dictated by the strained cyclic anhydride (B1165640) ring and the embedded cyclohexene (B86901) moiety. Future research will focus on leveraging these features to forge new molecular architectures.

Ring-Opening Reactions: The anhydride group is highly susceptible to nucleophilic attack, providing a gateway to a diverse array of difunctionalized cyclohexene derivatives. Reactions with amines, alcohols, and other nucleophiles can yield corresponding amides, esters, and other carboxylic acid derivatives, which can serve as building blocks for more complex molecules.

Cycloaddition Reactions: The alkene within the tetrahydrobenzopyran ring system presents an opportunity for various cycloaddition reactions. For instance, Diels-Alder reactions could be employed to construct intricate polycyclic systems fused to the core scaffold, a strategy that has been used to create novel benzopyran-based structures. nih.gov The unique reactivity of similar heterocyclic systems in [2+2] cycloadditions further suggests that unexplored reaction pathways may exist for this scaffold. nih.gov

Decarboxylative Functionalization: Following a C-H carbonylation synthesis route, the resulting anhydride can be used in decarboxylative functionalization reactions. This allows for the selective introduction of a wide range of chemical groups (alkyl, aryl, boryl, fluoro, etc.) at the beta-position of the parent acid, offering a divergent strategy to synthesize a library of unique derivatives. nih.gov

Design and Synthesis of Advanced Functional Materials Based on the Core Scaffold

The benzopyran structure is a privileged motif found in many natural products and serves as a core for various functional materials. researchgate.net The title compound, as a cyclic anhydride, is an ideal candidate for the development of novel polymers and bioactive materials.

Ring-Opening Polymerization (ROP): Cyclic anhydrides can undergo ring-opening polymerization (ROP) to produce polyesters. The this compound monomer could be polymerized to create novel polyesters with the cyclohexene moiety embedded in the polymer backbone. These materials could possess unique thermal and mechanical properties. Research into the ROP of similar CO₂-derived lactones has shown that both linear and high-molecular-weight cyclic polymers can be selectively synthesized, which are often chemically recyclable. chemrxiv.org This opens a promising avenue for creating sustainable and degradable materials.

Bioactive Materials: Benzopyran derivatives are known to possess a wide spectrum of biological activities and have been investigated as selective estrogen receptor modulators (SERMs) and for their anticancer properties. researchgate.net By functionalizing the core scaffold through its anhydride reactivity, it is possible to develop new libraries of compounds for high-throughput screening or to create polymer-drug conjugates and other bioactive materials.

Integration with Continuous Flow Chemistry and Automation Technologies

The shift from traditional batch processing to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. This technology offers enhanced safety, better process control, and greater efficiency. The synthesis of this compound and its derivatives is well-suited for this transition.

Future research will likely focus on developing multi-step, automated flow syntheses. This would involve integrating the synthesis of the core anhydride with subsequent derivatization steps in a single, uninterrupted process. Such an approach would enable the rapid and efficient production of a library of derivatives for screening purposes, accelerating the discovery of new functional molecules. The principles of flow chemistry are broadly applicable and have been successfully used for the synthesis of various complex heterocyclic compounds.

Predictive Design of New Derivatives through Advanced Computational Methods

The use of in silico techniques is revolutionizing drug design and materials science by predicting the properties and activities of novel molecules before they are synthesized. Advanced computational methods will be a cornerstone of future research on this compound derivatives.

Molecular Docking and Virtual Screening: For therapeutic applications, molecular docking studies can predict how derivatives might bind to biological targets like enzymes or receptors. researchgate.netnih.gov This approach has been used to design benzopyran derivatives as DNA gyrase-B inhibitors and to screen for inhibitors of enzymes crucial to pathogens like Mycobacterium tuberculosis. nih.govnih.gov Virtual screening of computationally generated libraries can identify promising candidates for synthesis and biological testing.

Structure-Activity Relationship (SAR) Studies: Computational tools can help elucidate structure-activity relationships, guiding the rational design of new derivatives with enhanced potency or desired properties. By analyzing the interactions of known benzopyran inhibitors with their targets, such as the HIF-1 pathway, researchers can design next-generation compounds with improved efficacy. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. mdpi.com These predictive models can help prioritize derivative candidates that are more likely to have favorable pharmacokinetic profiles, saving significant time and resources.

Q & A

Basic: What are the recommended synthetic routes for 5,6,7,8-tetrahydro-1H-2-benzopyran-1,3(4H)-dione, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions. For example, 2-benzoylamino-3-chloropropenoic acid reacts with cyclohexane-1,3-dione derivatives (e.g., dimedone) in pyridine with triethylamine as a base under reflux. Heating at 100–120°C for 2–4 hours typically yields the target product . Optimization involves adjusting solvent polarity (e.g., ethanol for solubility), base strength, and reaction time to minimize side products like N-acylated intermediates. Monitoring via TLC or HPLC is critical to track reaction progress .

Advanced: How do reaction mechanisms differ when synthesizing derivatives with varying substituents on the benzopyran core?

Methodological Answer:

Substituent introduction often relies on electrophilic aromatic substitution or pre-functionalized precursors. For example, acetyl chloride can acylate homophthalic anhydride in pyridine to introduce acetyl groups at the 4-position . Steric and electronic effects dictate regioselectivity: electron-donating groups (e.g., methoxy) enhance reactivity at para positions, while bulky substituents may require harsher conditions (e.g., DDQ in benzene for dehydrogenation) . Computational modeling (DFT) can predict reactive sites, and ^1H/^13C NMR spectroscopy validates regiochemistry .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

Based on structurally related benzopyrans, assume acute toxicity (oral LD₅₀ ~300–500 mg/kg) and respiratory irritation risks. Mandatory PPE includes nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods to avoid aerosol formation, and store in airtight containers away from oxidizers. Emergency procedures: For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Advanced: How can researchers mitigate risks of decomposition or instability during long-term storage?

Methodological Answer:

Stability is influenced by moisture, light, and temperature. Store under inert gas (argon) at –20°C in amber glass vials. Monitor for decomposition via periodic HPLC analysis. Incompatible with strong acids/bases, which may hydrolyze the dione moiety. If degradation occurs (e.g., discoloration or precipitate), purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ^1H NMR identifies proton environments (e.g., downfield shifts for carbonyl groups at δ 10–12 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- FTIR : Detect carbonyl stretches (~1750 cm⁻¹ for cyclic diones).

- XRD : Resolve crystal structure if single crystals are obtainable .

Advanced: How can conflicting literature data on physical properties (e.g., melting points) be resolved?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis using cited protocols, then:

- Perform DSC/TGA to determine melting/decomposition ranges.

- Compare experimental data with computational predictions (e.g., COSMO-RS for solubility).

- Cross-validate with peer-reviewed databases like NIST Chemistry WebBook, avoiding non-curated sources .

Advanced: What strategies are recommended for evaluating biological activity of novel derivatives?

Methodological Answer:

- Antimicrobial assays : Use microbroth dilution (CLSI guidelines) against Gram-positive/-negative bacteria.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity.

- ADMET profiling : Assess solubility (shake-flask method) and cytochrome P450 interactions via liver microsomes .

Basic: How can researchers ensure reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

- Document exact stoichiometry, solvent grades, and equipment (e.g., reflux condenser type).

- Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantification.

- Share raw spectral data and chromatograms in supplementary materials .

Advanced: What computational tools are suitable for predicting reactivity or spectroscopic properties?

Methodological Answer:

- Gaussian or ORCA : Optimize geometry and calculate NMR chemical shifts (GIAO method).

- ACD/Labs or ChemDraw : Predict UV-Vis spectra based on conjugation.

- MolProbity : Validate crystal packing and hydrogen-bonding networks .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Exothermic reactions : Use jacketed reactors with temperature control.

- Purification : Replace column chromatography with recrystallization (ethanol/water) or distillation.

- Yield optimization : Conduct DoE (Design of Experiments) to test variables like catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.